molecular formula C12H9NOS B156871 10H-Phenothiazin-3-ol CAS No. 1927-44-2

10H-Phenothiazin-3-ol

Cat. No. B156871
CAS RN: 1927-44-2
M. Wt: 215.27 g/mol
InChI Key: JAMWHXUWMDVHJF-UHFFFAOYSA-N
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Description

10H-Phenothiazin-3-ol is a derivative of the phenothiazine family, a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities and applications in various fields, including medicine and materials science. The core structure of phenothiazines consists of a tricyclic system containing two benzene rings linked through a sulfur and nitrogen atom.

Synthesis Analysis

The synthesis of 10H-Phenothiazin-3-ol derivatives has been explored through various methods. For instance, fluorinated 10H-phenothiazines are prepared via Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide, which in turn is obtained by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes followed by formylation . Another approach involves the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with diols, which has been performed under both conventional and microwave-assisted conditions . Additionally, 10H-phenothiazines have been synthesized by palladium-catalyzed amination, leading to various isomeric molecules .

Molecular Structure Analysis

The molecular structure of 10H-Phenothiazin-3-ol derivatives has been characterized using spectroscopic methods such as NMR, FT-IR, UV–vis, and MS. DFT calculations and molecular mechanics have supported the structural investigations, revealing details such as the chair conformation of the 1,3-dioxane ring and the free rotation about the bond linking heterocyclic units . X-ray diffraction measurements have also been used to determine the structures of various phenothiazine derivatives .

Chemical Reactions Analysis

10H-Phenothiazin-3-ol and its derivatives undergo a range of chemical reactions. For example, the oxidation of 10H-phenothiazines with hydrogen peroxide in glacial acetic acid yields sulfone derivatives . The formation of hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals has been reported, which act as effective hole-transporting materials . Furthermore, the one-electron oxidation of 10H-phenothiazine by molecular diiodine has been utilized to isolate the phenothiazinium radical cation and its dimer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10H-Phenothiazin-3-ol derivatives have been extensively studied. These compounds exhibit fluorescence properties with large Stokes shifts, which are determined by LE spectroscopy . Their thermal, optical, electrochemical, and photophysical properties have been investigated, revealing their potential as organic electroactive derivatives . The antioxidative and antimicrobial activities of these compounds have also been evaluated through in vitro studies .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

10H-Phenothiazine-based dyes are significant in the development of DSSCs. Their unique structural features, including electron-rich nitrogen and sulfur atoms, enhance light harvesting and electron injection, leading to efficient photovoltaic performance. These properties surpass even some commercial standards like ruthenium complex (N719) (Huang, Meier, & Cao, 2016).

Photovoltaic Applications

Phenothiazine acts as a versatile scaffold for both pharmaceutical and photovoltaic applications. The structural diversity of phenothiazine sensitizers for DSSCs is explored, with focus on geometry and the impact of substituents, leading to significant photovoltaic performance differences (Buene, Hagfeldt, & Hoff, 2019).

Synthesis and Biological Activity

The synthesis and biological activities of Phenothiazine derivatives are extensively studied, given their wide range of applications in medicinal chemistry. These derivatives display a variety of pharmacological activities, influenced by slight changes in their substitution patterns (Sinha, Pandeya, Verma, & Yadav, 2011).

Antioxidative and Antimicrobial Properties

10H-Phenothiazines exhibit antioxidative and antimicrobial properties. They are synthesized through Smiles rearrangement and further processed to yield sulfones and ribofuranosides, demonstrating significant biological activity (Gautam et al., 2012).

Fluorescence and Sensor Applications

10H-Phenothiazine derivatives are studied for their spectral variations, which are crucial for fluorophore-switching and potential near-infrared sensor applications. Their modification with electron-deficient groups alters their intramolecular charge transfer and electronic rearrangement (Lin & Chang, 2009).

Photocatalytic Hydrogen Production

Thiophenothiazine-based dyes sensitized TiO2 photocatalysts demonstrate significant hydrogen production efficiency from water splitting under neutral conditions. The efficiency is influenced by various parameters, including dye concentration and pH of the reaction medium (Tiwari, Mondal, & Pal, 2015).

Safety And Hazards

The safety information for 10H-Phenothiazin-3-ol includes several hazard statements such as H302, H315, H317, H319, H335, H373, H412 . Precautionary measures include P260, P261, P264, P270, P271, P272, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

10H-phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMWHXUWMDVHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172863
Record name 3-Hydroxyphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Phenothiazin-3-ol

CAS RN

1927-44-2
Record name 10H-Phenothiazin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1927-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-phenothiazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXYPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, H Zhan, Z Chen, S Fu - Water research, 2003 - Elsevier
The coagulation–anaerobic acidification–aeration package reactor was designed for the treatment of pulp CEH bleaching effluents, the efficiencies in CODcr, BOD 5 , AOX and toxicity …
Number of citations: 19 www.sciencedirect.com
XF Zhou, SX Nie - CHIANG MAI JOURNAL OF SCIENCE, 2021 - academia.edu
This work was to study the catalytic oxygen delignification (Ocat-stage) prior to elemental chlorinefree (ECF) bleaching. For this purpose, 0.10%(odp) of ZnPSC6-GO was used in Ocat-…
Number of citations: 0 www.academia.edu

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